molecular formula C2H7NO3P+ B14470269 (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium CAS No. 71937-30-9

(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium

Cat. No.: B14470269
CAS No.: 71937-30-9
M. Wt: 124.06 g/mol
InChI Key: PEVSJTXMTQBLMW-UHFFFAOYSA-O
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Description

(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium is a chemical compound with the molecular formula C₂H₇NO₃P It is characterized by the presence of an amino group, a hydroxyethyl group, and a hydroxy group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with phosphorus oxychloride under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Phosphorus Oxychloride:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

(1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-2-aminoethylphosphonic acid: Similar in structure but differs in the presence of a phosphonic acid group instead of a phosphonium group.

    2-Aminoethylphosphonic acid: Lacks the hydroxy group present in (1-Amino-2-hydroxyethyl)(hydroxy)oxophosphanium.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups attached to the phosphorus atom allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

71937-30-9

Molecular Formula

C2H7NO3P+

Molecular Weight

124.06 g/mol

IUPAC Name

(1-amino-2-hydroxyethyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C2H6NO3P/c3-2(1-4)7(5)6/h2,4H,1,3H2/p+1

InChI Key

PEVSJTXMTQBLMW-UHFFFAOYSA-O

Canonical SMILES

C(C(N)[P+](=O)O)O

Origin of Product

United States

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